2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acet amide
Overview
Description
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxobenzo[c]azolidinyl moiety and a thiazolyl group
Preparation Methods
The synthesis of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the dioxobenzo[c]azolidinyl core followed by the introduction of the thiazolyl group through a series of condensation and substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The dioxobenzo[c]azolidinyl moiety can be reduced to form corresponding alcohols or amines.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or receptors.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acetamide involves its interaction with molecular targets such as enzymes or receptors. The dioxobenzo[c]azolidinyl moiety may interact with active sites of enzymes, inhibiting their activity, while the thiazolyl group can enhance binding affinity and specificity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(4-phenyl(1,3-thiazol-2-yl))acetamide: Lacks the methyl group on the thiazolyl ring.
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(5-methyl-4-phenyl(1,3-thiazol-2-yl))propionamide: Has a propionamide group instead of an acetamide group. These structural variations can lead to differences in reactivity, binding affinity, and overall biological activity, highlighting the uniqueness of the target compound.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-17(13-7-3-2-4-8-13)22-20(27-12)21-16(24)11-23-18(25)14-9-5-6-10-15(14)19(23)26/h2-10H,11H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULRPZXBJXVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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